

DQP1105: A Comparative Guide to its Efficacy in Animal Models of Neurological Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DQP1105**

Cat. No.: **B607200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

DQP1105 has emerged as a significant tool in neuroscience research due to its selective antagonism of NMDA receptors containing GluN2C and GluN2D subunits. This guide provides a comprehensive comparison of **DQP1105**'s efficacy in various animal models of disease, alongside available data for other relevant compounds. The information is intended to assist researchers in evaluating its potential for their own preclinical studies.

Executive Summary

DQP1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of NMDA receptors incorporating the GluN2C or GluN2D subunits. Research has demonstrated its efficacy in a preclinical model of epilepsy, specifically in a murine model of Tuberous Sclerosis Complex (TSC). While direct comparative *in vivo* efficacy data in a range of disease models is still emerging for **DQP1105** and its alternatives, this guide consolidates the current key findings to inform future research directions.

Data Presentation: Efficacy of DQP1105 and Comparators

The following table summarizes the available quantitative data on the efficacy of **DQP1105** and other investigational GluN2C/D-selective NAMs in animal models of disease.

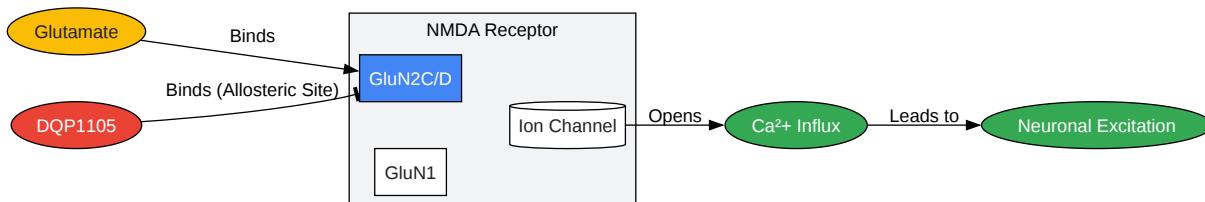
Compound	Animal Model	Disease	Key Efficacy Readout	Dosage	Route of Administration	Efficacy Results	Citation
DQP1105	Tsc1+/- mouse	Tuberous Sclerosis Complex (TSC)-induced Epilepsy	Reduction in spontaneous seizure frequency	28 mg/kg	Intraperitoneal (i.p.)	Significantly diminished seizure burden.	[1]
(S)-(-)-2i	Tsc1+/- mouse	Tuberous Sclerosis Complex (TSC)-induced Epilepsy	Reduction in the number of epileptic events	Not specified	Not specified	Significantly reduced the number of epileptic events.	[2]
UBP141	6-hydroxydopamine (6-OHDA)-induced mouse model	Parkinson's Disease	Modulation of dopamine release	75 mg/kg	Intraperitoneal (i.p.)	Modulates tonic and phasic dopamine release in the striatum.	[1]
NAB-14	Not yet reported in a disease model	N/A	N/A	20 mg/kg (for PK study)	Oral (p.o.)	Demonstrates modest brain permeability in rats and	[3][4][5]

						mice.[3] [4]	
UBP1700	Not yet reported in vivo	N/A	N/A	N/A	N/A	Suggested to have the potential to cross the blood-brain barrier.	[6]
QNZ-46	Not yet reported in a disease model	N/A	N/A	N/A	N/A	A known GluN2C/D-selective NAM.	[7]

Experimental Protocols

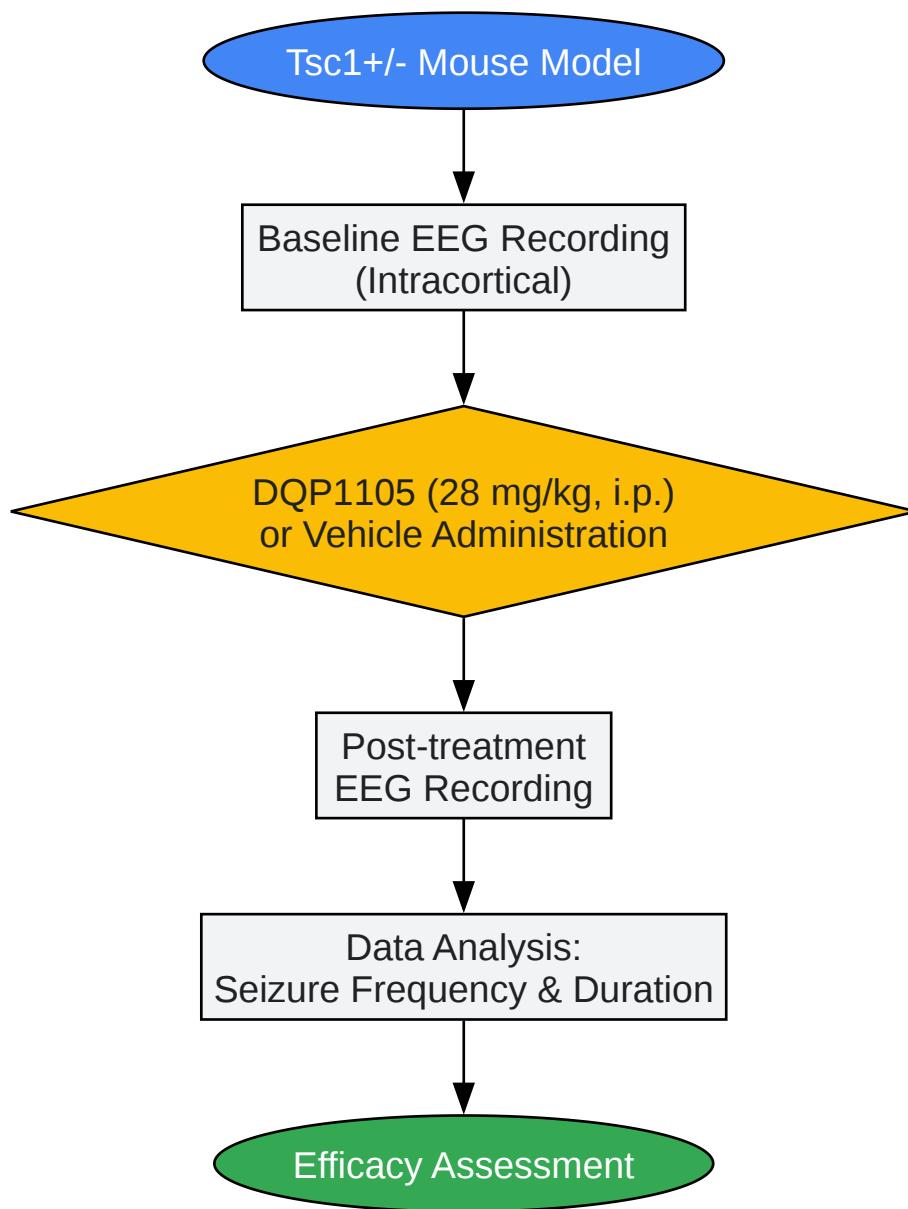
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

DQP1105 in Tsc1^{+/−} Mouse Model of Epilepsy


- Animal Model: Heterozygous Tsc1 knockout mice (Tsc1^{+/−}) were used as a model for Tuberous Sclerosis Complex. These mice develop spontaneous seizures, particularly at early postnatal ages.[1][8]
- Drug Administration: **DQP1105** was administered via intraperitoneal (i.p.) injection at a dose of 28 mg/kg.[1]
- Efficacy Evaluation: Seizure activity was monitored using intracortical electroencephalography (EEG) recordings in head-restrained mice.[1] The frequency and duration of spontaneous seizures were quantified before and after drug administration to determine efficacy.[1]

NAB-14 Pharmacokinetic Study

- Animal Models: The pharmacokinetic properties of NAB-14 were evaluated in both rats and mice.[3][4]
- Drug Administration: NAB-14 was administered orally (p.o.) at a dose of 20 mg/kg.[3]
- Outcome Measures: Systemic exposure and brain penetration were assessed by measuring the concentration of NAB-14 in plasma and brain tissue over time. The peak free concentration in the brain was determined to be 3.8 nM in rats and 3.2 nM in mice.[3][4]


Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Figure 1: DQP1105 Mechanism of Action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of GluN2C/GluN2D-containing NMDA receptors bidirectionally modulates dopamine release: implication for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 5. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DQP1105: A Comparative Guide to its Efficacy in Animal Models of Neurological Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607200#dqp1105-efficacy-in-different-animal-models-of-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com